molecular formula C6H9Na B14650048 sodium;3,3-dimethylbut-1-yne CAS No. 42875-50-3

sodium;3,3-dimethylbut-1-yne

Cat. No.: B14650048
CAS No.: 42875-50-3
M. Wt: 104.13 g/mol
InChI Key: GXSFCGHNZOFEQJ-UHFFFAOYSA-N
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Description

Sodium 3,3-dimethylbut-1-yne (tert-butylacetylene sodium salt) is a terminal alkyne derivative with the molecular formula C₆H₉Na. It is derived from 3,3-dimethylbut-1-yne (CAS: 917-92-0), a compound characterized by its low boiling point (37–38°C) and high volatility, which necessitates careful handling and excess usage in reactions to compensate for evaporation . The tert-butyl group imparts significant steric hindrance, influencing its reactivity in organometallic and catalytic reactions. This compound is widely employed in Sonogashira couplings, hydrosilylation, and multi-component reactions to synthesize triazoles, disiloxanes, and functionalized aromatic systems .

Properties

CAS No.

42875-50-3

Molecular Formula

C6H9Na

Molecular Weight

104.13 g/mol

IUPAC Name

sodium;3,3-dimethylbut-1-yne

InChI

InChI=1S/C6H9.Na/c1-5-6(2,3)4;/h2-4H3;/q-1;+1

InChI Key

GXSFCGHNZOFEQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#[C-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of sodium;3,3-dimethylbut-1-yne typically begins with tert-butylacetylene (3,3-dimethyl-1-butyne) and sodium metal.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the sodium from reacting with moisture. The tert-butylacetylene is dissolved in an appropriate solvent, such as tetrahydrofuran (THF), and sodium metal is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the sodium is completely consumed, forming this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium;3,3-dimethylbut-1-yne can undergo oxidation reactions, typically forming carbonyl compounds or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The sodium ion can be replaced by other cations or functional groups through substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Products include 3,3-dimethylbutanoic acid or 3,3-dimethylbutanal.

    Reduction: Products include 3,3-dimethylbutane or 3,3-dimethylbutene.

    Substitution: Products include 3,3-dimethyl-1-bromo-1-butene or 3,3-dimethyl-1-chloro-1-butene.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of the tert-butylacetylene moiety into various molecules.
  • Acts as a precursor for the synthesis of complex organic compounds.

Biology and Medicine:

  • Investigated for its potential use in the synthesis of biologically active molecules.
  • Used in the development of pharmaceuticals and agrochemicals.

Industry:

  • Employed in the production of specialty chemicals and materials.
  • Used in the synthesis of polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of sodium;3,3-dimethylbut-1-yne involves the interaction of the sodium ion with various molecular targets. The sodium ion can act as a nucleophile, attacking electrophilic centers in other molecules. The triple bond in the 3,3-dimethylbut-1-yne moiety can participate in addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. These interactions can lead to the formation of complex molecular structures with diverse chemical and physical properties.

Comparison with Similar Compounds

Key Properties of 3,3-Dimethylbut-1-yne:

Property Value/Description Reference
Molecular Weight 82.15 g/mol
Boiling Point 37–38°C
Solubility Miscible with chloroform, benzene
Common Uses Precursor for acetylides, catalysis

Comparison with Structurally Similar Alkynes and Derivatives

Reactivity in Acid-Base Reactions

Sodium 3,3-dimethylbut-1-yne reacts as a strong base due to the terminal alkyne’s sp-hybridized carbon. When treated with Brønsted acids like HCl, it forms vinyl carbocations (Figure 1). The tert-butyl group stabilizes secondary vinyl carbocations (R₂C=C(R)+), leading to 2-chloro-3,3-dimethylbut-1-ene as the major product. In contrast, less hindered alkynes (e.g., hex-2-yne) generate secondary carbocations of equal stability, yielding a 50:50 mixture of isomers .

Key Comparison:

Alkyne Major Product(s) Carbocation Stability Reference
3,3-Dimethylbut-1-yne 2-Chloro-3,3-dimethylbut-1-ene Secondary > Primary
Hex-2-yne 3-Chlorohex-2-ene + 2-Chlorohex-2-ene Equal stability (both secondary)

Catalytic Hydrosilylation

In hydrosilylation reactions, sodium 3,3-dimethylbut-1-yne exhibits exclusive β-(E)-selectivity due to steric hindrance from the tert-butyl group. For example, reactions with disiloxanes yield β-(E)-isomers (e.g., 4e , 4f ) with 68% isolated yield after hydrolysis. Comparatively, phenylacetylene (less hindered) may show mixed regioselectivity depending on catalytic conditions .

Reaction Conditions and Outcomes:

Substrate Catalyst Product Selectivity Yield Reference
3,3-Dimethylbut-1-yne Pt-based catalysts β-(E)-isomer only 68%
Phenylacetylene Pt or Rh catalysts Mixed selectivity Varies

Sonogashira Coupling

Sodium 3,3-dimethylbut-1-yne participates in Sonogashira couplings to synthesize arylalkynes. For instance, coupling with 2-iodo-4-methoxyaniline produces 2-(3,3-dimethylbut-1-yn-1-yl)-4-methoxyaniline (S1e) in 89% yield. The tert-butyl group minimizes side reactions compared to smaller alkynes (e.g., ethyne), which may form bis-alkynylated byproducts .

Yield Comparison:

Alkyne Coupling Partner Product Yield Reference
3,3-Dimethylbut-1-yne 2-Iodo-4-methoxyaniline 89%
Ethyne Aryl halides <75%*

*Due to competing bis-alkynylation.

Multi-Component Reactions

In triazole synthesis, 3,3-dimethylbut-1-yne reacts with organic azides to afford triazoles in 75% yield. Its volatility requires 1.5 equivalents to offset evaporation, whereas non-volatile alkynes (e.g., trimethylsilylacetylene) achieve similar yields without excess reagent .

Q & A

Basic: What are the standard synthetic protocols for preparing 3,3-dimethylbut-1-yne derivatives, and how are they characterized?

Methodological Answer:
3,3-Dimethylbut-1-yne is commonly synthesized via Sonogashira coupling, which involves palladium-catalyzed cross-coupling of terminal alkynes with aryl or alkenyl halides. For example, in the synthesis of 2-(3,3-dimethylbut-1-yn-1-yl)-4-methoxyaniline, a protocol using Pd(PPh₃)₂Cl₂ (2.3 mol%), CuI (5.2 mol%), and NEt₃ as a base achieved 89% yield under reflux conditions . Characterization typically employs:

  • IR spectroscopy (e.g., peaks at 2967 cm⁻¹ for C-H stretching in alkyne and 1498 cm⁻¹ for aromatic C=C).
  • NMR for structural confirmation.
  • Chromatography (e.g., flash column chromatography) for purification.

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